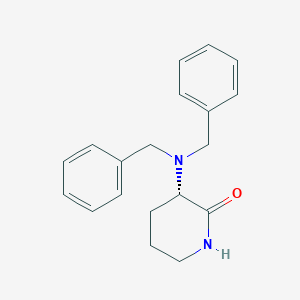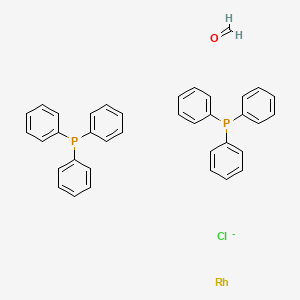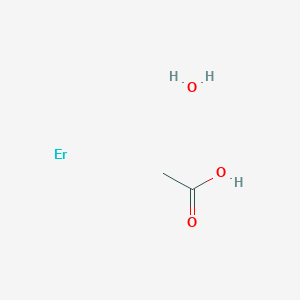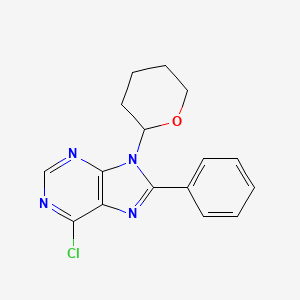
4-(m-Nitrophenyl)-2-butanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(m-Nitrophenyl)-2-butanone, also known as p-nitrophenylacetone, is a chemical compound that has been widely used in scientific research. This compound is a yellow crystalline powder that is soluble in alcohol, ether, and benzene. It is commonly used as a reagent in organic chemistry and biochemistry experiments due to its unique properties.
科学的研究の応用
Flow Regimes and Mass Transfer in Micro-Reactors : Plouffe, Roberge, and Macchi (2016) investigated the flow regimes and mass transfer rates in micro-reactors using the two-phase alkaline hydrolysis of 4-nitrophenyl acetate. This research is relevant for understanding the efficiency of micro-reactors in chemical processing and synthesis (Plouffe, Roberge, & Macchi, 2016).
Polymerization Research : Thamizharasi, Gnanasundaram, and Balasubramanian (1999) explored the copolymerization of 4-Nitrophenyl acrylate with methyl methacrylate, providing insights into the synthesis and characterization of novel polymers. This research is significant for the development of new materials with potential applications in various industries (Thamizharasi, Gnanasundaram, & Balasubramanian, 1999).
Esterase Enzyme Studies : Looze, Deimling, and Ronai (1985) studied the effects of various solvents, including 2-butanone, on the hydrolysis of 4-nitrophenyl acetate by mouse esterase 6A. This research contributes to the understanding of enzyme kinetics and inhibitor effects (Looze, Deimling, & Ronai, 1985).
Cancer Research : Desai, Chang, and Amin (1996) synthesized 4-ipomeanol analogs, including 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), to study their effects as chemopreventive agents against lung cancer in mice. This research is crucial for developing new strategies to combat lung cancer (Desai, Chang, & Amin, 1996).
特性
IUPAC Name |
(3S)-3-(dibenzylamino)piperidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c22-19-18(12-7-13-20-19)21(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15H2,(H,20,22)/t18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISOIOBURBIATQ-SFHVURJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C(=O)NC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-(dibenzylamino)piperidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1144067.png)
![Acetamide, 2-(acetylamino)-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B1144069.png)

